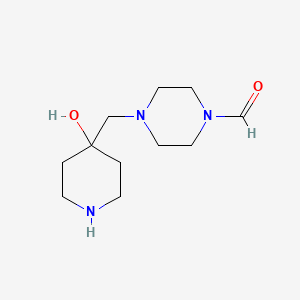

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde

Description

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic organic compound featuring a piperazine core substituted with a hydroxypiperidinyl-methyl group and an aldehyde functional group. The hydroxypiperidine moiety introduces hydrogen-bonding capabilities, while the aldehyde group enhances reactivity, enabling participation in condensation and nucleophilic addition reactions. However, direct experimental data on this compound are sparse in the provided evidence; its properties are inferred from analogs (e.g., ).

Properties

Molecular Formula |

C11H21N3O2 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

4-[(4-hydroxypiperidin-4-yl)methyl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C11H21N3O2/c15-10-14-7-5-13(6-8-14)9-11(16)1-3-12-4-2-11/h10,12,16H,1-9H2 |

InChI Key |

JSLRBJUWXDAYBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CN2CCN(CC2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with an aldehyde group, followed by catalytic hydrogenation . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an inhibitor of enzymes involved in sterol biosynthesis in Leishmania, a parasite responsible for leishmaniasis. The compound has been shown to exhibit inhibitory effects on CYP51 and CYP5122A1 enzymes, which are crucial for the survival of these parasites. Inhibitors derived from this class demonstrated selective potency against Leishmania promastigotes, suggesting a pathway for developing new antiparasitic therapies .

Inhibition of Tyrosinase

The compound's structural analogs have been explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are of interest for treating conditions like hyperpigmentation and melanoma. Studies have shown that derivatives of 4-hydroxypiperidine can effectively inhibit tyrosinase activity, making them potential candidates for cosmetic and therapeutic applications .

Neuroscience Applications

Histamine Receptor Modulation

The compound has been evaluated as a histamine H3 receptor antagonist/inverse agonist. This application is significant as H3 receptors are implicated in various neurological disorders, including cognitive dysfunction and sleep disorders. Compounds with high affinity for H3 receptors may offer therapeutic benefits in treating these conditions .

Synthesis and Structural Variations

The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves various chemical transformations that allow for the introduction of different functional groups, enhancing its biological activity. For instance, modifications to the piperazine core can lead to compounds with improved selectivity and potency against targeted enzymes or receptors .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | CYP51 | Inhibitory | |

| Derivatives of 4-hydroxypiperidine | Tyrosinase | Inhibitory | |

| Histamine H3 receptor antagonists | H3R | Modulatory |

Case Study: Antiparasitic Activity

In a recent study, several derivatives of the compound were screened against Leishmania parasites. The results indicated that specific modifications led to enhanced selectivity and potency against both CYP51 and CYP5122A1 enzymes, demonstrating the compound's potential as a lead structure for new antiparasitic agents .

Case Study: Tyrosinase Inhibition

Research on tyrosinase inhibitors derived from piperazine structures revealed that certain modifications significantly increased their inhibitory effects compared to traditional inhibitors like kojic acid. This highlights the potential for developing more effective treatments for hyperpigmentation disorders using these novel compounds .

Mechanism of Action

The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized through comparisons with piperazine derivatives bearing analogous functional groups. Key structural variations (e.g., substituent type, position) correlate with distinct pharmacological profiles, as summarized below:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Impact of Substituent Type on Bioactivity

- Hydroxyl Groups : The hydroxypiperidinyl and hydroxyethyl groups (e.g., ) improve solubility and enable hydrogen bonding, critical for targeting enzymes like kinases or proteases. In contrast, nitroaryl groups () enhance lipophilicity, favoring blood-brain barrier penetration for CNS targets.

- Heterocyclic Additions : Thiazole-containing derivatives () exhibit anticancer properties due to sulfur’s electron-withdrawing effects, modulating redox pathways. Pyridinyl substituents () enable π-π stacking with aromatic residues in receptor binding pockets.

Positional Isomerism and Activity

- Methyl group position on pyridinyl rings (e.g., 3- vs. 4-methyl in ) alters steric hindrance and electronic effects, leading to divergent receptor affinities. For instance, 4-methylpyridinyl analogs show broader receptor modulation than 3-methyl counterparts.

Aldehyde Reactivity

- The aldehyde group in the target compound and analogs () serves as a synthetic handle for derivatization. For example, condensation with amines generates Schiff bases, useful in developing prodrugs or fluorescent probes.

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Analogous compounds (e.g., ) demonstrate IC₅₀ values in the low micromolar range (2.1–5.8 µM) against kinases and proteases, suggesting the target compound may share similar efficacy.

- Receptor Modulation: Piperazine derivatives with aryl groups () exhibit nanomolar binding affinities to serotonin and dopamine receptors, highlighting the scaffold’s versatility.

- Solubility and Stability: Hydroxyl-containing derivatives () show improved aqueous solubility compared to nonpolar analogs (e.g., ), critical for pharmacokinetic optimization.

Biological Activity

4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its versatility in drug design. The presence of the hydroxypiperidine moiety enhances its interaction with biological targets. The structural formula is represented as follows:

Pharmacological Effects

Research indicates that compounds containing piperazine and piperidine rings exhibit a range of biological activities, including:

- Inhibition of Enzymes : Studies have shown that derivatives of piperazine can inhibit serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in endocannabinoid signaling pathways .

- Antimicrobial Activity : Certain piperazine derivatives have demonstrated significant antibacterial properties against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, showcasing potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of piperazine compounds is often linked to their structural features. Modifications to the piperazine ring and the introduction of various substituents can enhance potency and selectivity towards specific biological targets. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased selectivity for MAGL inhibition |

| Hydroxyl group presence | Enhanced solubility and bioavailability |

| Alteration of carbon chain length | Variation in receptor binding affinity |

Study 1: Inhibition of MAGL

A study investigated the inhibitory effects of various piperazine derivatives on MAGL. It was found that compounds with a piperidine or piperazine scaffold could effectively raise brain endocannabinoid levels, leading to behavioral changes in animal models .

Study 2: Anticancer Evaluation

In another study, a series of piperazine derivatives were tested against a panel of human tumor cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting that these compounds could serve as candidates for further development in cancer therapy .

Study 3: Antimicrobial Activity Assessment

Research focused on the antimicrobial properties of piperazine derivatives against MRSA showed promising results, with some compounds exhibiting potent activity at low micromolar concentrations. This highlights the potential for these compounds in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.